Probucol

Descripción general

Descripción

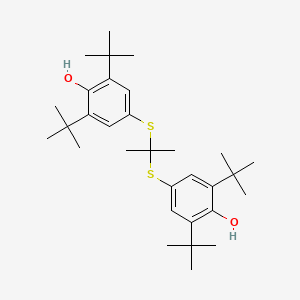

Probucol, conocido químicamente como 4,4’-[Propano-2,2-diylbis(tio)]bis(2,6-di-tert-butilfenol), es un agente hipolipemiante inicialmente desarrollado para el tratamiento de la enfermedad coronaria . Originalmente se usó como antioxidante industrial para extender la vida útil de los neumáticos . This compound reduce los niveles de colesterol al aumentar la tasa de catabolismo de lipoproteínas de baja densidad e inhibir la síntesis y absorción del colesterol .

Aplicaciones Científicas De Investigación

Probucol ha sido estudiado ampliamente por sus potenciales aplicaciones terapéuticas en varios campos:

Química: Las propiedades antioxidantes del this compound lo hacen valioso para prevenir el daño oxidativo en varios procesos químicos .

Biología: En la investigación biológica, el this compound se ha investigado por su capacidad para inhibir la oxidación del colesterol y su potencial para tratar afecciones relacionadas con el estrés oxidativo .

Medicina: This compound ha demostrado ser prometedor en el tratamiento de enfermedades neurodegenerativas como el Alzheimer y el Parkinson debido a sus propiedades antioxidantes y antiinflamatorias . También se ha estudiado por su potencial para tratar la enfermedad hepática grasa no alcohólica .

Industria: El uso original del this compound como antioxidante industrial resalta su importancia para extender la vida útil de materiales como los neumáticos .

Mecanismo De Acción

Probucol reduce el colesterol sérico al aumentar la tasa fraccional de catabolismo de lipoproteínas de baja densidad en la vía metabólica final para la eliminación del colesterol del cuerpo . También inhibe las etapas iniciales de la síntesis y absorción del colesterol . Las propiedades antioxidantes del this compound inhiben la oxidación del colesterol en las lipoproteínas de baja densidad, evitando así la formación de placas ateroscleróticas . Además, se ha demostrado que el this compound inhibe el eflujo lipídico celular mediado por el transportador ABC A1 .

Compuestos Similares:

- Bisphenabid

- Bisbid

- Biphenabid

Comparación: This compound es único entre sus análogos debido a su doble función como agente hipolipemiante y un potente antioxidante . Si bien otros compuestos pueden compartir propiedades hipolipemiantes similares, la capacidad del this compound para inhibir la oxidación del colesterol y sus potenciales aplicaciones terapéuticas en enfermedades neurodegenerativas lo diferencian .

Análisis Bioquímico

Biochemical Properties

Probucol plays a significant role in biochemical reactions, primarily through its antioxidant activity. It inhibits the oxidation of cholesterol in LDLs, thereby slowing the formation of foam cells, which are precursors to atherosclerotic plaques . This compound interacts with several enzymes and proteins, including ATP-binding cassette transporter A1 (ABCA1), which it inhibits, leading to reduced cholesterol efflux from cells . Additionally, this compound may inhibit cholesterol synthesis and delay cholesterol absorption .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to decrease cell proliferation in human ovarian cancer cells by inducing G1-phase arrest and regulating proteins associated with cell cycle progression, such as cyclin D1, p21 Waf1/Cip1, and p27 Kip1 . This compound also influences cell signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which it inhibits . Furthermore, this compound has antioxidative and anti-inflammatory properties that contribute to its protective effects on neural cells and the blood-brain barrier .

Molecular Mechanism

The molecular mechanism of this compound involves several pathways. This compound lowers serum cholesterol by increasing the fractional rate of LDL catabolism in the final metabolic pathway for cholesterol elimination . It also inhibits the initial stages of cholesterol synthesis and delays cholesterol absorption . This compound’s antioxidant properties are attributed to its ability to inhibit the oxidation of LDL cholesterol, thereby preventing the formation of atherosclerotic plaques . Additionally, this compound inhibits ABCA1-mediated cholesterol transport, contributing to its effect on HDL levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound has a long half-life, ranging from 12 hours to more than 500 hours, with the longest half-life likely being in adipose tissue . Studies have shown that this compound’s antioxidative and anti-inflammatory effects can lead to long-term improvements in cognitive function and neural preservation in models of neurodegenerative diseases

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving Watanabe heritable hyperlipidemic rabbits, this compound markedly inhibited the development of cholesterol deposition in lesions similar to early-stage atherosclerosis in humans . In models of Parkinson’s disease, this compound improved motor function and extended the lifespan of treated animals . High doses of this compound may lead to adverse effects, including QT interval prolongation and potential arrhythmias .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to cholesterol metabolism. It increases the catabolism of LDL cholesterol and inhibits cholesterol synthesis and absorption . This compound also affects lipid droplet dynamics and enhances mitophagy, the process of clearing damaged mitochondria, which is crucial for cellular health . These metabolic effects contribute to this compound’s therapeutic potential in various diseases.

Transport and Distribution

This compound is absorbed from the gastrointestinal tract, although its absorption is limited and variable . It is distributed within cells and tissues, with a significant portion accumulating in adipose tissue due to its lipophilic nature . This compound interacts with transporters and binding proteins, including ABCA1, which it inhibits, affecting cholesterol transport and distribution within cells .

Subcellular Localization

This compound’s subcellular localization is influenced by its interactions with lipid droplets and mitochondria. It enhances mitophagy by increasing contact between lipid droplets and mitochondria, promoting the clearance of damaged mitochondria . This compound’s effects on lipid droplet dynamics and its ability to modulate mitophagy are crucial for its protective effects on cellular function and health .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Probucol se puede sintetizar mediante un proceso de varios pasos que implica la reacción de 2,6-di-tert-butilfenol con azufre y acetona . Las condiciones de reacción normalmente implican calentar los reactivos en presencia de un catalizador para facilitar la formación del producto deseado.

Métodos de Producción Industrial: En entornos industriales, el this compound a menudo se produce utilizando métodos de evaporación de solventes para mejorar su biodisponibilidad . Se han empleado técnicas como la molienda criogénica y la dispersión sólida en polímeros como Eudragit E PO para mejorar la disolución y absorción del this compound .

Análisis De Reacciones Químicas

Tipos de Reacciones: Probucol sufre varias reacciones químicas, incluyendo oxidación y reducción. Es un potente antioxidante que inhibe la oxidación del colesterol en las lipoproteínas de baja densidad, lo que retrasa la formación de placas ateroscleróticas .

Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen azufre y acetona para su síntesis . Las condiciones de reacción a menudo implican calentamiento y el uso de catalizadores para facilitar las transformaciones químicas deseadas.

Principales Productos Formados: El principal producto formado a partir de la síntesis de this compound es 4,4’-[Propano-2,2-diylbis(tio)]bis(2,6-di-tert-butilfenol), que es el compuesto activo utilizado en aplicaciones médicas e industriales .

Comparación Con Compuestos Similares

- Bisphenabid

- Bisbid

- Biphenabid

Comparison: Probucol is unique among its analogues due to its dual function as a lipid-lowering agent and a powerful antioxidant . While other compounds may share similar lipid-lowering properties, this compound’s ability to inhibit the oxidation of cholesterol and its potential therapeutic applications in neurodegenerative diseases set it apart .

Propiedades

IUPAC Name |

2,6-ditert-butyl-4-[2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylpropan-2-ylsulfanyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H48O2S2/c1-27(2,3)21-15-19(16-22(25(21)32)28(4,5)6)34-31(13,14)35-20-17-23(29(7,8)9)26(33)24(18-20)30(10,11)12/h15-18,32-33H,1-14H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYPMFJGVHOHGLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC(C)(C)SC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H48O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045440 | |

| Record name | Probucol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Probucol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015537 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.18e-05 g/L | |

| Record name | Probucol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015537 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Probucol lowers serum cholesterol by increasing the fractional rate of low-density lipoprotein (LDL) catabolism in the final metabolic pathway for cholesterol elimination from the body. This drug may also act to inhibit the initial stages of cholesterol synthesis and act to inhibit the absorption of cholesterol from the diet. Recent information suggests that probucol may inhibit the oxidation and tissue deposition of LDL cholesterol, thereby inhibiting atherogenesis. It appears to inhibits ABCA1-mediated cellular lipid efflux. | |

| Record name | Probucol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01599 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

23288-49-5 | |

| Record name | Probucol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23288-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Probucol [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023288495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Probucol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01599 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | probucol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757837 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | probucol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=652160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | probucol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86225 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Probucol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Probucol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.404 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROBUCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3CTH044XJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Probucol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015537 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

125 °C | |

| Record name | Probucol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01599 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Probucol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015537 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.